molecular formula C19H15F3N4OS B6584343 2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1251694-75-3

2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B6584343
CAS RN: 1251694-75-3
M. Wt: 404.4 g/mol
InChI Key: DLZAMIOCNVBWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a pyridine ring, a sulfanyl group, and a trifluoromethylphenyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine and pyridine rings, the introduction of the methyl and trifluoromethyl groups, and the formation of the sulfanyl linkage .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of both pyrimidine and pyridine rings suggests that the compound may have interesting electronic properties .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfanyl group might make it more polar, while the trifluoromethyl group might increase its lipophilicity .

Scientific Research Applications

Anti-Fibrosis Activity

The pyrimidine moiety in this compound has been employed in designing privileged structures in medicinal chemistry. Specifically, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) . Notably, 12m and 12q compounds demonstrated better anti-fibrotic activities than Pirfenidone and Bipy55′DC, with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.

Fungicidal Activity

While not directly studied for fungicidal activity, pyrimidine derivatives have exhibited diverse biological activities. If you’re interested in exploring fungicidal applications, further investigations could be conducted to assess the efficacy of this compound against fungal pathogens .

Tyrosine Kinase Inhibition

Imatinib, a well-known tyrosine kinase inhibitor used to treat leukemia, shares structural similarities with pyrimidine-based compounds. Although not specifically studied for VU0622767-1, exploring its potential as a tyrosine kinase inhibitor could be an intriguing avenue .

Other Biological Activities

Pyrimidine derivatives have also been reported as antimicrobial, antiviral, and antitumor agents. Investigating these aspects further may reveal additional applications for VU0622767-1 .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. These would need to be assessed through laboratory testing .

Future Directions

The future directions for research on this compound could include exploring its potential uses, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4OS/c1-12-24-16(15-8-4-5-9-23-15)10-18(25-12)28-11-17(27)26-14-7-3-2-6-13(14)19(20,21)22/h2-10H,11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZAMIOCNVBWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)SCC(=O)NC2=CC=CC=C2C(F)(F)F)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.